TMP269

Catalog No.
S548559
CAS No.
1314890-29-3
M.F
C25H21F3N4O3S
M. Wt
514.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TMP269

CAS Number

1314890-29-3

Product Name

TMP269

IUPAC Name

N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Molecular Formula

C25H21F3N4O3S

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33)

InChI Key

HORXBWNTEDOVKN-UHFFFAOYSA-N

SMILES

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

TMP269; TMP 269; TMP-269

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5

Description

The exact mass of the compound N-((4-(4-Phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide is 514.12865 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Information on the specific scientific research applications of N-((4-(4-Phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide is currently limited. There is no published research readily available through scientific databases or commercial suppliers like Sigma-Aldrich who offer the compound [].

  • Target Interaction: The molecule contains a benzamide group, a common functional group found in many pharmaceuticals. Benzamides can interact with a variety of protein targets []. Research could focus on identifying protein targets for this specific benzamide moiety.
  • Heterocyclic Scaffolds: The molecule also contains two heterocyclic rings, a thiazole and a 1,2,4-oxadiazole. Heterocyclic rings are frequently found in bioactive molecules []. Research could explore if these specific heterocycles contribute to bioactivity.
  • Trifluoromethyl Group: The presence of a trifluoromethyl group can enhance the properties of a drug molecule, such as improving its membrane permeability and metabolic stability []. Research could investigate the impact of the trifluoromethyl group on this molecule's properties.

TMP269 is a potent and selective inhibitor of class IIa histone deacetylases, specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9. It is recognized for its ability to modulate gene expression through the inhibition of histone deacetylation, which plays a critical role in various biological processes. TMP269 has garnered attention due to its therapeutic potential in treating conditions such as acute myeloid leukemia and acute kidney injury by influencing cellular pathways associated with cell proliferation and apoptosis .

TMP269 primarily functions as a histone deacetylase inhibitor. By inhibiting the activity of class IIa histone deacetylases, it leads to an increase in acetylation levels of histones, which in turn promotes transcriptional activation of genes involved in cell cycle regulation and apoptosis. The compound exhibits a concentration-dependent response, significantly affecting cellular processes such as apoptosis and autophagy in various cell lines .

In experimental settings, TMP269 has been shown to reduce cell proliferation in acute myeloid leukemia cells and induce early and late apoptosis at concentrations ranging from 25 µM to 50 µM . Furthermore, it has been observed to inhibit caspase-3 cleavage and suppress pro-apoptotic markers while enhancing the expression of anti-apoptotic proteins in renal models of injury .

TMP269 has demonstrated significant biological activity across several studies. In vitro studies reveal that it can effectively reduce cell viability in various cancer cell lines, including acute myeloid leukemia cells. The compound has been shown to induce apoptosis through the modulation of specific signaling pathways, including the suppression of pro-apoptotic factors and enhancement of anti-apoptotic proteins .

In vivo studies have highlighted TMP269's protective effects against acute kidney injury by promoting renal tubular cell proliferation and autophagy while reducing apoptosis and fibrosis. This suggests that TMP269 may have therapeutic applications not only in oncology but also in nephrology .

  • Formation of Intermediate Compounds: Initial reactions to create intermediates that possess functional groups suitable for further transformations.
  • Coupling Reactions: The final step often involves coupling these intermediates under controlled conditions to form TMP269.
  • Purification: The product is then purified using techniques such as high-performance liquid chromatography to achieve the desired purity level.

The exact synthetic route can be complex and is often optimized based on desired yield and purity specifications .

TMP269 has several promising applications:

  • Cancer Therapy: As a histone deacetylase inhibitor, TMP269 is being explored for its potential in treating various cancers, particularly acute myeloid leukemia, by inducing apoptosis and inhibiting tumor growth .
  • Renal Protection: It shows potential in protecting against acute kidney injury by enhancing renal function and reducing cellular damage through mechanisms involving apoptosis suppression and autophagy promotion .
  • Neuroprotection: Preliminary studies suggest that TMP269 may have neuroprotective effects, although further research is needed to validate these findings.

Interaction studies involving TMP269 have focused on its synergistic effects with other therapeutic agents. For instance, combining TMP269 with venetoclax has shown enhanced efficacy in reducing leukemia cell viability compared to either agent alone. This polytherapy approach suggests that TMP269 can be integrated into combination treatment regimens for improved therapeutic outcomes .

Moreover, studies on TMP269's interaction with cellular pathways indicate its role in modulating various signaling cascades related to cell survival and death, making it a valuable candidate for further exploration in both cancer treatment and other pathological conditions.

Several compounds share similarities with TMP269 regarding their mechanism as histone deacetylase inhibitors. Below is a comparison highlighting their unique features:

Compound NameClassSelectivityIC50 (nM)Unique Features
TMP269Class IIaHDAC4/5/7/919 - 157Selective for class IIa HDACs; effective in renal protection
PanobinostatPan-deacetylaseBroad spectrum0.5 - 10Approved for multiple myeloma; broad HDAC inhibition
MC1568Class IIaHDAC4/550Selective for class IIa; less potent than TMP269
Valproic AcidNon-selectiveVarious HDACsVariesCommonly used anticonvulsant; affects multiple pathways
RomidepsinClass IHDAC1/20.1 - 10Approved for cutaneous T-cell lymphoma; different selectivity

TMP269 stands out due to its selective inhibition of class IIa histone deacetylases, which allows for targeted therapeutic strategies with potentially fewer side effects compared to broader-spectrum inhibitors like panobinostat or valproic acid .

TMP269 represents a highly potent and selective inhibitor of class IIa histone deacetylases, demonstrating exceptional specificity for this enzyme class compared to other histone deacetylase isoforms [4]. The compound exhibits nanomolar potency against all four class IIa histone deacetylase members, with inhibitory concentration 50 values of 126 nanomolar for histone deacetylase 4, 80 nanomolar for histone deacetylase 5, 36 nanomolar for histone deacetylase 7, and 19 nanomolar for histone deacetylase 9 [2] [4]. These values demonstrate a clear hierarchy of potency, with histone deacetylase 9 being the most sensitive target, followed by histone deacetylase 7, histone deacetylase 5, and histone deacetylase 4 [11].

The selectivity profile of TMP269 is remarkable when compared to its activity against other histone deacetylase classes [4]. Against class I histone deacetylases, TMP269 shows minimal inhibitory activity, with inhibitory concentration 50 values exceeding 50 micromolar for histone deacetylase 1, 2, and 3 [4] [11]. For class IIb histone deacetylases, the compound demonstrates inhibitory concentration 50 values of 82 micromolar for histone deacetylase 6 and greater than 50 micromolar for histone deacetylase 10 [11]. Against histone deacetylase 8, a class I enzyme, TMP269 exhibits an inhibitory concentration 50 of 42 micromolar [11]. This selectivity profile translates to over 2,600-fold selectivity for class IIa histone deacetylases compared to most other histone deacetylase isoforms [4].

Histone Deacetylase IsoformInhibitory Concentration 50 (nanomolar)ClassFold Selectivity vs Histone Deacetylase 9
Histone Deacetylase 4126IIa6.6
Histone Deacetylase 580IIa4.2
Histone Deacetylase 736IIa1.9
Histone Deacetylase 919IIa1.0
Histone Deacetylase 1>50,000I>2,632
Histone Deacetylase 2>50,000I>2,632
Histone Deacetylase 3>50,000I>2,632
Histone Deacetylase 682,000IIb4,316
Histone Deacetylase 842,000I2,211

The selectivity of TMP269 has been confirmed using multiple experimental approaches, including recombinant enzyme inhibition assays and microfluidics platforms with alternate substrate-fluorophore combinations to address potential substrate-dependent artifacts [4]. In whole-cell assays using human acute monocytic leukemia cell lines, TMP269 maintained its class IIa selectivity, inhibiting only the detrifluoroacetylation of class IIa histone deacetylase substrates while showing no effect on class I or IIb histone deacetylase activities [4].

Histone Deacetylase 7-TMP269 Co-Crystal Structure Analysis

The co-crystal structure of TMP269 bound to histone deacetylase 7 was determined at 2.35 angstrom resolution, providing crucial insights into the molecular basis of its class IIa selectivity [4] [21]. The crystal structure reveals an unexpected U-shaped conformation of the inhibitor within the active site, which represents a novel binding mode compared to traditional histone deacetylase inhibitors [4]. This unique conformation allows TMP269 to exploit the larger active site space available in class IIa histone deacetylases compared to other histone deacetylase classes [4].

The trifluoromethyloxadiazole metal-binding group of TMP269 interacts with the catalytic zinc ion through weak electrostatic interactions rather than the strong chelating interactions typical of hydroxamate-based inhibitors [4] [7]. Specifically, one fluorine atom and the oxygen atom of the trifluoromethyloxadiazole group interact with zinc at distances of 2.7 and 3.0 angstroms, respectively [4]. These distances are notably longer than the typical 2.0 angstrom zinc interaction distances observed with hydroxamate inhibitors, indicating a fundamentally different binding mechanism [4].

The crystal structure demonstrates that TMP269 fills the larger active site space away from the zinc ion by burying its lipophilic tail into the hydrophobic region of the binding pocket [4]. This binding mode results in the displacement of histidine 843 and establishes an edge-to-face interaction between phenylalanine 679 and the phenyl group adjacent to the oxadiazole moiety [4]. The structural comparison of histone deacetylase 7 co-crystallized with TMP269 versus vorinostat reveals that TMP269 exploits a large volume of the catalytic site that remains unoccupied by the traditional hydroxamate inhibitor [4].

Structural ParameterValue/Description
Resolution2.35 angstroms
Inhibitor ConformationU-shaped
Zinc CoordinationFluorine (2.7 Å) and oxygen (3.0 Å)
Metal-Binding ModeNon-chelating electrostatic
Key Residue InteractionsHistidine 843 displacement, Phenylalanine 679 edge-to-face interaction
Active Site UtilizationExtensive filling of large catalytic pocket

Binding Mechanism to Class IIa Histone Deacetylases

The binding mechanism of TMP269 to class IIa histone deacetylases fundamentally differs from conventional histone deacetylase inhibitors through its utilization of a non-chelating zinc-binding group [4] [20]. The trifluoromethyloxadiazole moiety employs weak electrostatic interactions with the catalytic zinc rather than the strong metal-chelating geometries characteristic of hydroxamate inhibitors [4]. This weaker metal-binding group character is compensated by multiple compound-target interactions that collectively confer high binding affinity and selectivity [4].

The structural basis for class IIa selectivity lies in the combination of the bulky trifluoromethyloxadiazole group and the U-shaped conformation adopted by TMP269 [4] [7]. This configuration allows the inhibitor to exploit the unique structural features of class IIa histone deacetylase active sites, which are larger than those of class I enzymes [4]. The differences in catalytic pocket architecture between histone deacetylase classes provide the structural foundation for TMP269's selectivity, as the compound can achieve optimal binding only within the expanded active sites of class IIa enzymes [4].

Class IIa histone deacetylases possess distinctive structural characteristics that distinguish them from other histone deacetylase classes, including the presence of a class II-specific additional zinc-binding domain adjacent to the active site [15]. This secondary zinc-binding site coordinates four conserved amino acids and can adopt different conformations depending on inhibitor binding, contributing to substrate specificity [15]. The catalytic activity of class IIa histone deacetylases is inherently lower than that of class I enzymes due to the substitution of a conserved catalytic tyrosine residue with histidine [15] [17]. This structural difference accounts for the weak deacetylase activity of vertebrate class IIa histone deacetylases compared to class I enzymes [17].

The binding mechanism of TMP269 takes advantage of these unique structural features of class IIa histone deacetylases [4]. The compound's ability to form a stable enzyme-inhibitor complex despite using weaker zinc interactions demonstrates that strong metal-chelating interactions are not always necessary for potent metalloenzyme inhibition [4]. This represents a paradigm shift in metalloenzyme inhibitor design, showing that tempered metal-binding groups supported by multiple auxiliary interactions can achieve both potency and selectivity [4].

Comparative Advantages over Hydroxamate-Based Histone Deacetylase Inhibitors

TMP269 offers significant advantages over hydroxamate-based histone deacetylase inhibitors, primarily through its superior selectivity profile and reduced off-target effects [4] [19] [20]. The trifluoromethyloxadiazole metal-binding group circumvents the selectivity and pharmacologic liabilities associated with hydroxamate moieties [20]. Unlike hydroxamate inhibitors, which typically exhibit broad-spectrum histone deacetylase inhibition, TMP269 demonstrates exquisite selectivity for class IIa enzymes [4].

The comparative selectivity advantages of TMP269 are evident from gene expression profiling studies [19]. In phytohemagglutinin-activated human peripheral blood mononuclear cells, the hydroxamate inhibitor suberanilohydroxamic acid modulates the expression of 4,556 genes, whereas the structurally related TMP195, which also contains the trifluoromethyloxadiazole metal-binding group, regulates only 76 genes [19]. This dramatic difference in transcriptional impact reflects the superior selectivity of the trifluoromethyloxadiazole series compared to hydroxamate inhibitors [19].

Proteomics-based studies further demonstrate the reduced off-target binding profile of trifluoromethyloxadiazole-containing compounds compared to their hydroxamate analogs [4]. When tested for activity against matrix metalloproteinase 9 and 12, TMP269 showed no inhibition at concentrations up to 50 micromolar, whereas hydroxamate inhibitors typically exhibit significant off-target metalloproteinase activity [4]. Stable isotope labeling by amino acids in cell culture-based quantitative proteomics combined with affinity enrichment revealed fewer protein targets for trifluoromethyloxadiazole compounds compared to hydroxamate variants [4].

ParameterTMP269 (Trifluoromethyloxadiazole)Hydroxamate Inhibitors
Metal-Binding GroupTrifluoromethyloxadiazoleHydroxamate
Zinc Interaction TypeNon-chelating electrostaticChelating coordination
Zinc Interaction Distance2.7-3.0 angstroms~2.0 angstroms
Selectivity ProfileHighly selective for Class IIaBroad spectrum
Off-target EffectsMinimalSignificant
Gene Expression Changes2-fold in T-cellsExtensive
CytotoxicityNo effect at 10 micromolarCytotoxic

The reduced cytotoxicity profile of TMP269 represents another significant advantage over hydroxamate-based inhibitors [4]. Unlike class I and class IIb histone deacetylase inhibitors, TMP269 demonstrates no impact on mitochondrial activity or viability of human CD4+ T cells at concentrations as high as 10 micromolar [4]. This improved safety profile is attributed to the compound's selective inhibition of class IIa histone deacetylases, which do not significantly affect histone acetylation levels under normal physiological conditions [4].

Molecular Interaction with Histone Deacetylase 4/5/7/9 Isoforms

TMP269 exhibits distinct molecular interactions with each of the four class IIa histone deacetylase isoforms, reflecting both shared binding mechanisms and isoform-specific differences [4] [11]. All four isoforms share the fundamental interaction pattern involving the trifluoromethyloxadiazole metal-binding group and the zinc ion, but subtle differences in active site architecture contribute to the observed potency variations [4].

The interaction with histone deacetylase 7, the most structurally characterized target, involves the trifluoromethyloxadiazole group coordinating the zinc ion at distances of 2.7 and 3.0 angstroms through fluorine and oxygen atoms, respectively [4]. The inhibitor adopts a U-shaped conformation that allows extensive interaction with the active site, including displacement of histidine 843 and formation of an edge-to-face aromatic interaction between phenylalanine 679 and the phenyl group of TMP269 [4]. These interactions collectively contribute to the 36 nanomolar potency observed against histone deacetylase 7 [4].

Histone deacetylase 9 represents the most sensitive target for TMP269, with an inhibitory concentration 50 of 19 nanomolar [4] [11]. The enhanced potency against this isoform suggests optimal complementarity between the inhibitor structure and the histone deacetylase 9 active site architecture [4]. The molecular basis for this enhanced binding affinity likely involves more favorable hydrophobic interactions and optimal positioning of the trifluoromethyloxadiazole group within the zinc coordination sphere [4].

Histone deacetylase 5 demonstrates intermediate sensitivity to TMP269 with an inhibitory concentration 50 of 80 nanomolar [4] [11]. The molecular interactions with this isoform involve the same fundamental binding mode as observed with other class IIa members, including zinc coordination by the trifluoromethyloxadiazole group and exploitation of the U-shaped binding conformation [4]. The moderate potency suggests that while the core binding interactions are maintained, the specific geometry of the histone deacetylase 5 active site provides somewhat less optimal complementarity with TMP269 [4].

Histone deacetylase 4 shows the lowest sensitivity among class IIa isoforms, with an inhibitory concentration 50 of 126 nanomolar [4] [11]. Despite this relatively lower potency, the compound maintains the same binding mechanism involving trifluoromethyloxadiazole-zinc coordination and U-shaped conformation [4]. The reduced potency may reflect subtle differences in active site residues that affect either the initial binding affinity or the stability of the enzyme-inhibitor complex [4].

Histone Deacetylase IsoformKey Binding InteractionsStructural FeaturesBinding Affinity
Histone Deacetylase 4Trifluoromethyloxadiazole-zinc electrostatic interaction, hydrophobic tail bindingU-shaped conformation, bulky trifluoromethyloxadiazole group126 nanomolar
Histone Deacetylase 5Trifluoromethyloxadiazole-zinc electrostatic interaction, phenyl group interactionsU-shaped conformation, selective pocket binding80 nanomolar
Histone Deacetylase 7Trifluoromethyloxadiazole-zinc coordination, histidine 843 displacement, phenylalanine 679 edge-to-face interactionU-shaped conformation, extensive hydrophobic contacts36 nanomolar
Histone Deacetylase 9Trifluoromethyloxadiazole-zinc electrostatic interaction, optimal active site fillingU-shaped conformation, optimal active site fit19 nanomolar

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

514.12864620 g/mol

Monoisotopic Mass

514.12864620 g/mol

Heavy Atom Count

36

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

TMP269

Dates

Modify: 2023-08-15
1. Lobera M, et al. Selective class IIa histone deacetylase inhibition via a nonchelating zinc-binding group. (2013) Nat Chem Biol. 9(5):319-25.

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